molecular formula C13H9NO B14702066 Benzo[f]quinolin-3(4H)-one CAS No. 23981-08-0

Benzo[f]quinolin-3(4H)-one

Cat. No.: B14702066
CAS No.: 23981-08-0
M. Wt: 195.22 g/mol
InChI Key: QSERQZRDQRXCCL-UHFFFAOYSA-N
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Description

Benzo[f]quinolin-3(4H)-one is a polycyclic heterocyclic compound characterized by a fused benzene and quinoline scaffold with a ketone group at the 3-position. The synthesis of this compound and its derivatives often employs Friedlaender annulation, as demonstrated in multiple studies. For example, the reaction of carbamates with ethyl acetoacetate or ethyl benzoylacetate in ethanol under basic conditions (K₂CO₃) at 70°C yields derivatives such as 2-acetylthis compound (17a) and 2-benzoylthis compound (17b) with 65–78% yields . Spectral data (¹H/¹³C NMR, IR) confirm the structural integrity of these derivatives, with decomposition points exceeding 300°C, indicating high thermal stability .

Properties

CAS No.

23981-08-0

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

4H-benzo[f]quinolin-3-one

InChI

InChI=1S/C13H9NO/c15-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)14-13/h1-8H,(H,14,15)

InChI Key

QSERQZRDQRXCCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[f]quinolin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale Povarov reactions or other cyclization methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzo[f]quinolin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as hydroxyl, amino, and nitro groups.

Scientific Research Applications

Benzo[f]quinolin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzo[f]quinolin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzo[b][1,4]oxazin-3(4H)-one

This analog replaces the quinoline moiety with an oxazine ring. Unlike benzo[f]quinolin-3(4H)-one derivatives, benzo[b][1,4]oxazin-3(4H)-ones exhibit potent inhibition of Mycobacterium tuberculosis ThyX (IC₅₀ = 0.69 µM) due to optimized substituents on the phenyl core. Key SAR findings include:

  • Electron-withdrawing groups (e.g., nitro, acetyl) abolish activity, while 6-chloro substitution retains potency (relative inhibition rate = 0.7 at 5 µM) .
  • Insertion of a methylene linker between the carbonyl and piperazine groups enhances solubility and bioactivity, as seen in compound 29d (IC₅₀ = 0.69 µM) .
Property This compound Derivatives Benzo[b][1,4]oxazin-3(4H)-one Derivatives
Key Target Antitumor agents M. tuberculosis ThyX inhibitors
Potency (IC₅₀) 5 mg/mL (e.g., compound 3b) 0.69 µM (e.g., compound 29d)
Optimal Substituent Acetyl/benzoyl at C2 Chloro at C6

Pyrazolo[4,3-c]quinolin-3(5H)-one

These derivatives, such as 3b and 3c, incorporate a pyrazole ring fused to the quinoline system. They demonstrate superior antitumor activity compared to this compound analogs, with IC₅₀ values <5 mg/mL against multiple cancer cell lines. The benzo[d]thiazol-2-yl substituent at C2 is critical for cytotoxicity .

4-Hydroxyquinolin-2(1H)-ones

These compounds, like 4-hydroxy-3-phenylquinolin-2(1H)-one (4A), are synthesized via thermal condensation of anilines and malonic esters. Unlike this compound derivatives, they lack a fused benzene ring, reducing planarity and altering bioactivity profiles.

Antitumor Activity

  • This compound Derivatives: Compound 8b (2-(5-oxo-5H-pyrrol-2-yl)this compound) shows moderate activity (melting point 254–256°C) .
  • Pyrazolo[4,3-c]quinolin-3(5H)-ones: 3b and 3c exhibit IC₅₀ <5 mg/mL, attributed to the benzo[d]thiazole group enhancing DNA intercalation .

Antimicrobial Activity

While this compound lacks direct antimicrobial data, its analog Bexlosteride (8-chloro-4-methyl derivative) is a known antiandrogen, highlighting the role of halogenation in modulating bioactivity .

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